N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a benzodioxole moiety linked via a methyl group to an acetamide scaffold. The acetamide is further substituted with a sulfanyl group bound to a 4-chlorophenyl-substituted imidazole ring.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c20-14-2-4-15(5-3-14)23-8-7-21-19(23)27-11-18(24)22-10-13-1-6-16-17(9-13)26-12-25-16/h1-9H,10-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYMSTSUDVIZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and imidazole intermediates. The benzodioxole intermediate can be synthesized through the cyclization of catechol with formaldehyde. The imidazole intermediate is prepared by reacting 4-chlorobenzaldehyde with glyoxal and ammonia.
The final step involves the coupling of these intermediates through a sulfanyl-acetamide linkage. This is achieved by reacting the benzodioxole intermediate with 2-chloroacetyl chloride to form the acetamide derivative, which is then coupled with the imidazole intermediate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. A study evaluated various acetamide derivatives, including those with similar structural features, against a range of bacterial strains. The results indicated significant inhibition of growth for certain derivatives against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has been investigated in vitro using various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed promising cytotoxic effects, with IC50 values indicating effective growth inhibition at low concentrations .
Antitubercular Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its antitubercular activity against Mycobacterium tuberculosis. In vitro studies revealed that certain modifications to the acetamide structure enhance its effectiveness against tuberculosis by inhibiting key mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase .
Case Studies
Several case studies have highlighted the effectiveness of compounds related to this compound:
Case Study 1: Anticancer Evaluation
A comprehensive study synthesized a series of acetamides and tested them against various cancer cell lines. Results indicated that modifications in the imidazole ring significantly impacted the cytotoxicity profile, suggesting that the structural diversity can lead to enhanced anticancer activity .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial screening of similar compounds where derivatives showed varying degrees of activity against Staphylococcus aureus and Escherichia coli. The findings underscored the importance of the benzodioxole structure in enhancing antimicrobial efficacy .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The benzodioxole and imidazole rings play a crucial role in this interaction, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Benzodioxole vs. Benzimidazole/Benzene Rings
- Target Compound : The benzodioxole group (1,3-benzodioxol-5-yl) may enhance metabolic stability compared to simpler benzene rings, as the dioxole ring can resist oxidative degradation .
- Analog from : Compound 3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1) replaces benzodioxole with a benzimidazole-thioacetamide group. Benzimidazole derivatives are known for broad-spectrum antimicrobial activity, but the nitro groups in W1 may increase mutagenicity risks .
Imidazole Substituents
- Target Compound : The 4-chlorophenyl group on the imidazole ring likely enhances lipophilicity, improving membrane permeability. Chlorine atoms are common in antifungal agents (e.g., clotrimazole) .
- Analog from : N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide substitutes chlorine with fluorine and introduces a sulfinyl group. Fluorine’s electronegativity may enhance binding affinity to target enzymes, while sulfinyl groups improve solubility .
Sulfanyl vs. Sulfonyl/Sulfonamide Linkages
- Target Compound : The sulfanyl (S–) bridge may confer redox activity or act as a hydrogen-bond acceptor, influencing target interactions.
- Analog from : N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide uses a sulfonamide (–SO₂–NH–) linkage, which is more polar and may enhance solubility but reduce membrane permeability compared to sulfanyl .
Pharmacological Activity Comparison
Antimicrobial Activity
- Target Compound : The combination of benzodioxole and chlorophenyl-imidazole may target microbial enzymes (e.g., nitroreductases) or DNA gyrase, similar to metronidazole derivatives .
- Analog from : 5-Nitroimidazole derivatives (e.g., fexinidazole) exhibit potent antiparasitic activity against Trypanosoma brucei but carry mutagenicity risks due to nitro group reduction. The absence of a nitro group in the target compound may reduce such risks .
- Analog from : Compound W1 shows dual antimicrobial and anticancer activity, with IC₅₀ values in the micromolar range against E. coli and S. aureus .
Anticancer Potential
- Analog from : Benzimidazole-thioacetamide derivatives demonstrate cytotoxicity via tubulin inhibition or DNA intercalation. The sulfanyl group in the target compound may similarly interact with cysteine residues in oncogenic proteins .
Data Table: Key Structural and Pharmacological Comparisons
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety, an imidazole ring, and a sulfanyl group. These structural components contribute to its varied biological activities.
1. Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit notable antibacterial effects. In studies evaluating antibacterial efficacy against various strains, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial activity of related compounds:
| Compound ID | Bacterial Strain | Activity Level |
|---|---|---|
| 7l | Salmonella typhi | Strong |
| 7m | Bacillus subtilis | Moderate |
| 7n | E. coli | Weak |
| 7o | Staphylococcus aureus | Moderate |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents, especially in combating resistant bacterial strains .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have indicated that derivatives of benzodioxole and imidazole possess significant antitumor activities. For instance, this compound was screened in multicellular spheroids, revealing promising results in inhibiting cancer cell proliferation .
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. It has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease. The following data illustrates the IC50 values for various compounds related to this class:
| Compound ID | Enzyme Type | IC50 (µM) |
|---|---|---|
| 7l | AChE | 2.14±0.003 |
| 7m | Urease | 0.63±0.001 |
| Reference | Thiourea (control) | 21.25±0.15 |
These results indicate that the synthesized compounds could be effective in treating conditions related to these enzymes, such as Alzheimer's disease and urinary tract infections .
Case Studies
Several case studies have highlighted the effectiveness of compounds similar to this compound in clinical settings:
- Antibacterial Efficacy : A study involving a series of synthesized compounds demonstrated significant antibacterial activity against multi-drug resistant strains, suggesting the potential for clinical application in antibiotic therapy .
- Cancer Treatment : In vitro studies on various cancer cell lines showed that modifications to the imidazole ring enhanced cytotoxicity, indicating that structural optimization could lead to more effective anticancer agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, and how is reaction progress monitored?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves refluxing intermediates (e.g., methyl esters or thiols) with hydrazine hydrate or coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane or ethanol . Reaction progress is monitored using TLC with solvent systems like chloroform:methanol (7:3) and confirmed via mass spectrometry or NMR.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be observed?
- Methodology :
- NMR : Look for acetamide NH (~8–10 ppm in H NMR) and benzodioxol methylene protons (~4.2–4.5 ppm) .
- IR : Confirm sulfanyl (C–S) stretches (~600–700 cm) and amide C=O (~1650–1700 cm) .
- Mass spectrometry : Molecular ion peaks matching the molecular formula (e.g., m/z ~430–450) .
Q. How is preliminary biological activity (e.g., enzyme inhibition) evaluated for this compound?
- Methodology : Use in vitro enzyme inhibition assays (e.g., cytochrome P450 or kinase assays) with UV-Vis or fluorescence-based detection. IC values are calculated using dose-response curves .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields of the target compound?
- Methodology : Apply Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, flow chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control over reaction parameters . Statistical models (e.g., ANOVA) identify significant factors, and response surface methodology refines optimal conditions .
Q. What strategies resolve contradictions in structural data (e.g., crystallography vs. computational modeling)?
- Methodology :
- X-ray crystallography : Determine absolute configuration and hydrogen-bonding networks (e.g., R_2$$^2(10) dimers in acetamide derivatives ).
- DFT calculations : Compare theoretical vs. experimental bond lengths/angles. Discrepancies >5% may indicate conformational flexibility or crystal-packing effects .
- Example : In related compounds, dihedral angles between aromatic rings vary across crystallographic asymmetric units, requiring dynamic NMR or variable-temperature studies to confirm flexibility .
Q. How can bioactivity discrepancies between in vitro and in silico studies be addressed?
- Methodology :
- Docking simulations : Use software like AutoDock to model ligand-receptor interactions. Validate with mutagenesis studies if predicted binding residues show poor experimental affinity .
- Solubility adjustments : Modify assay buffers (e.g., add DMSO ≤1%) to mimic physiological conditions, as aggregation may cause false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
